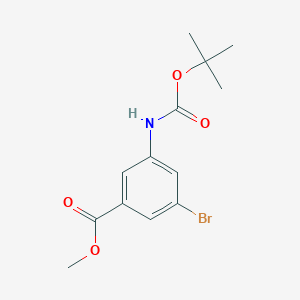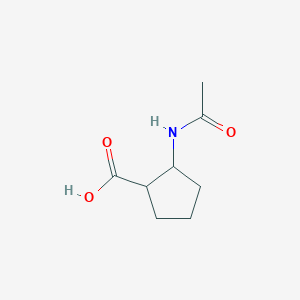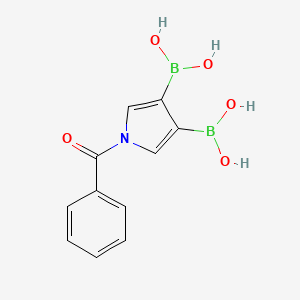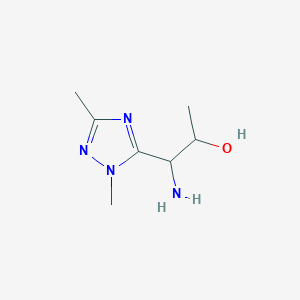
Methyl 3-bromo-5-((tert-butoxycarbonyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group attached to a benzene ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate typically involves a multi-step process:
Bromination: The starting material, 3-amino benzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform to yield 3-bromo-5-amino benzoic acid.
Protection of Amino Group: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to produce methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and automated systems to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Deprotection: 3-bromo-5-amino benzoic acid.
Ester Hydrolysis: 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid.
Scientific Research Applications
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Material Science: Employed in the preparation of functionalized materials and nanomaterials for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate depends on its specific application:
In Medicinal Chemistry: It acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets.
In Organic Synthesis: The bromine atom and Boc-protected amino group provide reactive sites for further functionalization, enabling the synthesis of diverse compounds.
Comparison with Similar Compounds
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate can be compared with similar compounds such as:
Methyl 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoate: Similar structure but with the Boc-protected amino group at a different position on the benzene ring.
Methyl 3-chloro-5-{[(tert-butoxy)carbonyl]amino}benzoate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Methyl 3-bromo-5-amino benzoate: Lacks the Boc protecting group, making it more reactive but less stable.
These comparisons highlight the unique reactivity and versatility of methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate in various chemical and biological applications.
Properties
Molecular Formula |
C13H16BrNO4 |
|---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
methyl 3-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-8(11(16)18-4)5-9(14)7-10/h5-7H,1-4H3,(H,15,17) |
InChI Key |
NREVQORATGDEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B13494214.png)
![2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B13494227.png)



![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)
![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)

![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
